2-ethoxy-N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide
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Overview
Description
2-ethoxy-N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide is a synthetic organic compound that belongs to the class of naphthalene carboxamides This compound is characterized by its naphthalene core, which is substituted with an ethoxy group, a hydroxy-phenylpropyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Naphthalene Derivative Preparation: The starting material, naphthalene, is first functionalized to introduce the ethoxy group at the 2-position. This can be achieved through an electrophilic aromatic substitution reaction using ethyl iodide and a strong base.
Carboxamide Formation: The ethoxy-naphthalene derivative is then reacted with an appropriate amine, such as 2-hydroxy-3-phenylpropylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as LiAlH4 (lithium aluminum hydride).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like NaOH (sodium hydroxide) or KOH (potassium hydroxide).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (hydrogen peroxide)
Reduction: LiAlH4, NaBH4 (sodium borohydride)
Substitution: NaOH, KOH, alkyl halides
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary or secondary amines
Substitution: Formation of various substituted naphthalene derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive naphthalene derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The hydroxy-phenylpropyl group may facilitate binding to enzymes or receptors, leading to modulation of their activity. Additionally, the naphthalene core can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide
- 2-ethoxy-N-(3-phenylpropyl)naphthalene-1-carboxamide
- 2-ethoxy-N-(2-hydroxy-3-phenylpropyl)benzamide
Uniqueness
2-ethoxy-N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide is unique due to the presence of both the ethoxy and hydroxy-phenylpropyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s solubility, reactivity, and potential for interactions with biological targets, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
2-ethoxy-N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-2-26-20-13-12-17-10-6-7-11-19(17)21(20)22(25)23-15-18(24)14-16-8-4-3-5-9-16/h3-13,18,24H,2,14-15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURGXVKJBGOYNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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